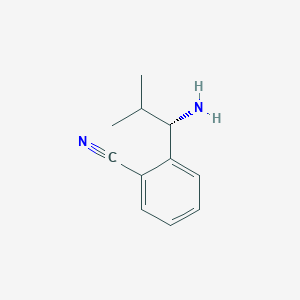
(S)-2-(1-Amino-2-methylpropyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-Amino-2-methylpropyl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a chiral center bearing an amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method for synthesizing (S)-2-(1-Amino-2-methylpropyl)benzonitrile involves the reductive amination of 2-(2-methylpropyl)benzonitrile. This process typically uses a reducing agent such as sodium cyanoborohydride in the presence of an amine source like ammonia or an amine derivative.
-
Chiral Resolution: : Another approach involves the resolution of racemic 2-(1-Amino-2-methylpropyl)benzonitrile using chiral acids or bases to separate the enantiomers. This method is often employed when high enantiomeric purity is required.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and enzymatic resolution are also explored to achieve large-scale production with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : (S)-2-(1-Amino-2-methylpropyl)benzonitrile can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitrile oxides or amides.
-
Reduction: : Reduction of the nitrile group can be achieved using agents such as lithium aluminum hydride, resulting in the formation of primary amines.
-
Substitution: : The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like alkoxides or thiolates.
Major Products
Oxidation: Nitrile oxides, amides.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (S)-2-(1-Amino-2-methylpropyl)benzonitrile serves as a building block for the synthesis of more complex molecules. Its chiral center makes it valuable in the preparation of enantiomerically pure compounds.
Biology
This compound is studied for its potential biological activity. It can act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and chiral nature make it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (S)-2-(1-Amino-2-methylpropyl)benzonitrile exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the benzonitrile moiety can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-Amino-2-methylpropyl)benzonitrile: The enantiomer of the compound, differing in the spatial arrangement of the amino group.
2-(1-Amino-2-methylpropyl)benzonitrile: The racemic mixture containing both (S) and ® enantiomers.
2-(1-Amino-2-methylpropyl)benzamide: A derivative where the nitrile group is replaced by an amide group.
Uniqueness
(S)-2-(1-Amino-2-methylpropyl)benzonitrile is unique due to its specific chiral configuration, which can result in different biological activities and reactivities compared to its racemic mixture or other derivatives. This enantiomeric purity is crucial in applications where stereochemistry plays a significant role in the compound’s function.
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-[(1S)-1-amino-2-methylpropyl]benzonitrile |
InChI |
InChI=1S/C11H14N2/c1-8(2)11(13)10-6-4-3-5-9(10)7-12/h3-6,8,11H,13H2,1-2H3/t11-/m0/s1 |
InChI Key |
DDKVZSHTWRGFTN-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC=C1C#N)N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)


![4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B12955772.png)







![3-(4-(Trifluoromethyl)benzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12955817.png)
